Aluminum;argon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

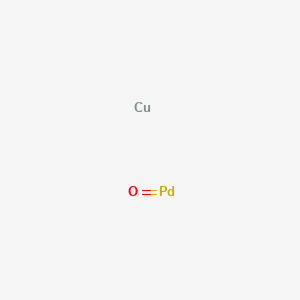

Aluminum;argon: is a compound that combines the elements aluminum and argon. Aluminum is a lightweight, silvery-white metal known for its high conductivity and resistance to corrosion. Argon, on the other hand, is a noble gas that is colorless, odorless, and chemically inert under most conditions. The combination of these two elements results in a compound that exhibits unique properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of aluminum;argon compounds typically involves the use of advanced techniques such as matrix isolation and plasma reactions. One common method is to trap aluminum atoms in a solid argon matrix at very low temperatures. This process involves the co-deposition of aluminum and argon gases onto a cold surface, resulting in the formation of the compound.

Industrial Production Methods: Industrial production of this compound compounds is not common due to the inert nature of argon. in specialized applications, aluminum can be treated with argon plasma to create thin films or coatings that exhibit unique properties. This process is often used in the semiconductor industry to produce materials with specific electronic characteristics.

Chemical Reactions Analysis

Types of Reactions: Aluminum;argon compounds are relatively inert due to the presence of argon. aluminum can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Aluminum reacts with oxygen to form aluminum oxide (Al₂O₃). This reaction is highly exothermic and produces a protective oxide layer on the surface of aluminum.

Reduction: Aluminum can be reduced by strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Aluminum can react with halogens to form aluminum halides, such as aluminum chloride (AlCl₃).

Major Products Formed:

Aluminum Oxide (Al₂O₃): Formed during oxidation reactions.

Aluminum Halides (e.g., AlCl₃): Formed during substitution reactions with halogens.

Scientific Research Applications

Chemistry: Aluminum;argon compounds are used in the study of inert gas chemistry and the behavior of noble gases in various chemical environments. They are also used as precursors in the synthesis of other compounds.

Biology: While this compound compounds are not commonly used in biological research, aluminum itself is studied for its effects on biological systems, particularly in relation to its potential toxicity and role in neurodegenerative diseases.

Medicine: Aluminum compounds are used in various medical applications, including as adjuvants in vaccines and in antacid formulations. Argon, due to its inert nature, is used in medical imaging and as a protective atmosphere in certain medical procedures.

Industry: In the semiconductor industry, this compound compounds are used to create thin films and coatings with specific electronic properties. Argon is also used as a shielding gas in welding and other high-temperature industrial processes.

Mechanism of Action

The mechanism of action of aluminum;argon compounds is primarily related to the properties of aluminum. Aluminum can interact with various molecular targets, including enzymes and cellular membranes, leading to changes in cellular function. The inert nature of argon means it does not participate directly in chemical reactions but can influence the behavior of aluminum by providing a stable environment.

Comparison with Similar Compounds

Aluminum Nitride (AlN): A compound with high thermal conductivity and electrical insulation properties.

Aluminum Oxide (Al₂O₃): Known for its hardness and resistance to chemical attack.

Argon Fluorohydride (HArF): A rare compound formed under specific conditions involving argon.

Uniqueness: Aluminum;argon compounds are unique due to the combination of a reactive metal (aluminum) with an inert noble gas (argon). This combination results in compounds that exhibit unique physical and chemical properties, making them valuable in specialized applications.

Properties

Molecular Formula |

AlAr |

|---|---|

Molecular Weight |

66.9 g/mol |

IUPAC Name |

aluminum;argon |

InChI |

InChI=1S/Al.Ar |

InChI Key |

UQRLAUVRCKWLFT-UHFFFAOYSA-N |

Canonical SMILES |

[Al].[Ar] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)

![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)

![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)

![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)